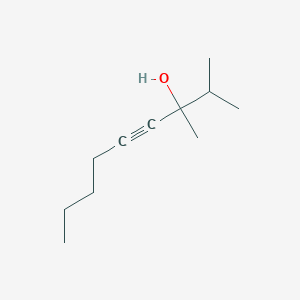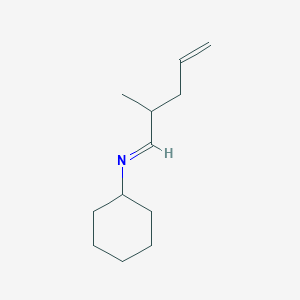
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an imine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine typically involves the reaction of cyclohexylamine with 2-methylpent-4-en-1-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The imine group can participate in substitution reactions, where other functional groups replace the imine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the imine.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group plays a crucial role in these interactions, facilitating binding to the target and modulating its activity. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-amine: Similar in structure but with an amine group instead of an imine.
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-oxide: An oxidized derivative with different chemical properties.
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-alcohol: A hydroxyl derivative with distinct reactivity.
Uniqueness
(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine is unique due to its imine functional group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from similar compounds with different functional groups.
Eigenschaften
CAS-Nummer |
88071-31-2 |
|---|---|
Molekularformel |
C12H21N |
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
N-cyclohexyl-2-methylpent-4-en-1-imine |
InChI |
InChI=1S/C12H21N/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h3,10-12H,1,4-9H2,2H3 |
InChI-Schlüssel |
LVCAGFLWHJUESS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)C=NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


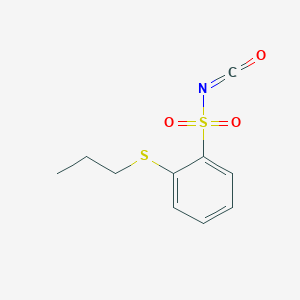
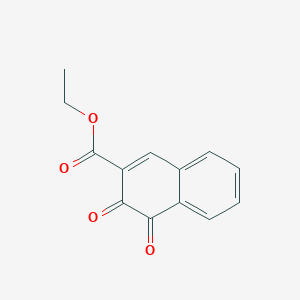
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
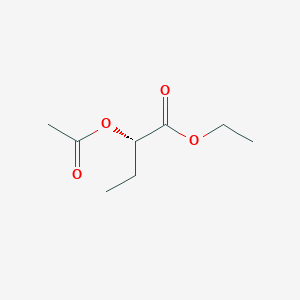
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

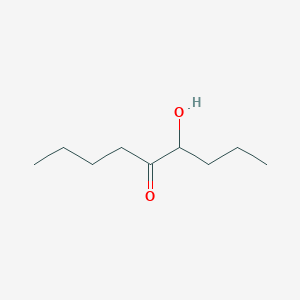
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)
![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
